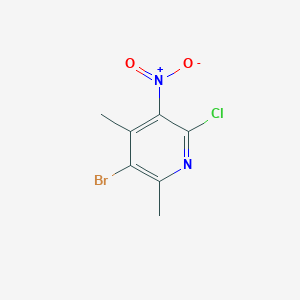![molecular formula C8H6BrN3OS B1321563 6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 352328-87-1](/img/structure/B1321563.png)
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one
Vue d'ensemble
Description
The compound "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one" is a chemical entity that appears to be related to the field of heterocyclic chemistry, which involves the synthesis and study of heterocyclic compounds. These compounds contain rings that have atoms of at least two different elements as members of the ring. Although the provided papers do not directly discuss this specific compound, they do provide insights into related compounds and their characteristics, which can be useful for a comprehensive analysis.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of various starting materials under specific conditions. For instance, the synthesis of 3-acyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ones is achieved by reacting 1-acyl-2-bromoacetylenes with 6-methyl-2-thiouracil, using heating in solvents such as DMF, dioxane, or acetonitrile in the presence of triethylamine . This suggests that similar conditions could potentially be used for the synthesis of "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one," although the exact procedure would depend on the specific reactivity of the starting materials and the desired product.
Molecular Structure Analysis
X-ray structural analysis is a powerful tool for determining the molecular structure of compounds. In the case of 3-benzoyl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one, the structure was established using this technique . Similarly, for the compound of interest, X-ray diffraction could be employed to elucidate its molecular structure, providing insights into the arrangement of atoms and the overall geometry of the molecule.
Chemical Reactions Analysis
The chemical reactivity of heterocyclic compounds can be complex and is influenced by the nature of the substituents and the heterocyclic framework. The papers provided do not detail specific reactions for "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one," but they do highlight the reactivity of similar compounds. For example, the synthesis of thiazolo[3,2-a]pyrimidine derivatives involves the reaction of 6-methyl-2-thiouracil with acetylenic compounds . This indicates that bromo- and methylthio-substituted pyrido[2,3-d]pyrimidinones may also undergo reactions with suitable electrophiles or nucleophiles, depending on their chemical structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be studied using various spectroscopic and analytical techniques. For instance, the organic salt of 2-Amino-5-bromo-6-methyl-4-pyrimidinol with 2,3-pyrazinedicarboxylic acid was characterized using single crystal X-ray diffraction, infrared absorption spectroscopy, UV-Vis absorption spectroscopy, and thermal gravimetric-differential thermal analysis . These methods can provide valuable information about the stability, optical properties, and thermal behavior of the compound. For "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one," similar analytical techniques could be used to determine its melting point, solubility, optical band gap, and other relevant physical and chemical properties.
Applications De Recherche Scientifique
1. Autocatalytic Photoinduced Oxidative Dehydrogenation
- Application Summary: This compound is used in the synthesis of C5–C6 unsaturated systems with the formation of a long-lived radical. It’s a good scaffold for the development of biologically active compounds .
- Methods of Application: The process involves irradiating the corresponding 5,6-dihydro derivative (with a variety of substituents at C2, C4, C5, C6, and N8) at 450 or 365 nm in DMSO, in the presence of air, and at room temperature without adding any external photosensitizer .
- Results: The process results in the dehydrogenation of the compound to give C5–C6 unsaturated compounds, usually with higher activity .
2. Kinase Inhibitor Scaffolds
Orientations Futures
Pyrido[2,3-d]pyrimidin-7(8H)-ones have been of interest due to their similarity with nitrogen bases present in DNA and RNA . The number of references containing compounds of this general structure have increased almost exponentially in the last 10 years . This suggests that there is ongoing research interest in these compounds, indicating potential future directions in their synthesis and biomedical applications .
Propriétés
IUPAC Name |
6-bromo-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3OS/c1-14-8-10-3-4-2-5(9)7(13)11-6(4)12-8/h2-3H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDCSLRPQNWUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C2C=C(C(=O)NC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622721 | |
| Record name | 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | |
CAS RN |
352328-87-1 | |
| Record name | 6-Bromo-2-(methylsulfanyl)pyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)











